Cas no 68592-18-7 (2,4'-dimethoxy-3',5-di(prop-2-en-1-yl)biphenyl)

2,4'-dimethoxy-3',5-di(prop-2-en-1-yl)biphenyl structure
68592-18-7 structure
Productnaam:2,4'-dimethoxy-3',5-di(prop-2-en-1-yl)biphenyl
CAS-nummer:68592-18-7
MF:C20H22O2
MW:294.38748
CID:889470
PubChem ID:325144

2,4'-dimethoxy-3',5-di(prop-2-en-1-yl)biphenyl Chemische en fysische eigenschappen

Naam en identificatie

    • 2,4'-dimethoxy-3',5-di(prop-2-en-1-yl)biphenyl
    • 1-methoxy-2-(4-methoxy-3-prop-2-enylphenyl)-4-prop-2-enylbenzene
    • 2,4'-dimethoxy-5,3'-di(2-propenyl)biphenyl
    • 2,4'-Dimethoxy-5,3'-di-(2-propenyl)-biphenyl
    • 3',5-diallyl-2,4'-dimethoxy-1,1'-biphenyl
    • 4'-methylhonokiol
    • AC1L6VMD
    • CHEBI:242960
    • CHEMBL89828
    • CTK2F6825
    • Dimethylhonokiol
    • DNC009856
    • HONOKIOL DIMETHYL ETHER
    • NSC293102
    • 1-methoxy-4-(2-methoxy-5-prop-2-enyl-phenyl)-2-prop-2-enyl-benzene
    • 2,4''-Dimethoxy-5,3''-di-(2-propenyl)-biphenyl
    • 5,3''-Diallyl-2,4''-dimethoxy-biphenyl
    • TS-10249
    • SCHEMBL13978616
    • PD180156
    • 1-METHOXY-2-(4-METHOXY-3-PROP-2-ENYL-PHENYL)-4-PROP-2-ENYL-BENZENE
    • DTXSID00315202
    • 1,1'-Biphenyl, 2,4'-dimethoxy-3',5-di-2-propen-1-yl-
    • 3',5-diallyl-2,4'-dimethoxybiphenyl
    • NSC-293102
    • 2,4'-Dimethoxy-3',5-di-2-propen-1-yl-1,1'-biphenyl
    • E7V2NA9T3K
    • O,O'-Dimethylhonokiol
    • Di-O-methylhonokiol
    • BDBM50295927
    • 68592-18-7
    • HY-N12496
    • CS-0925854
    • Inchi: InChI=1S/C20H22O2/c1-5-7-15-9-11-20(22-4)18(13-15)16-10-12-19(21-3)17(14-16)8-6-2/h5-6,9-14H,1-2,7-8H2,3-4H3
    • InChI-sleutel: GDCJELDNRAWYTE-UHFFFAOYSA-N
    • LACHT: COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)OC)CC=C

Berekende eigenschappen

  • Exacte massa: 294.16206
  • Monoisotopische massa: 294.161979940g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 7
  • Complexiteit: 352
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.6
  • Topologisch pooloppervlak: 18.5Ų

Experimentele eigenschappen

  • PSA: 18.46
  • LogboekP: 4.82780

2,4'-dimethoxy-3',5-di(prop-2-en-1-yl)biphenyl Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TargetMol Chemicals
TN7231-50 mg
Di-O-methylhonokiol
68592-18-7 98%
50mg
¥ 13,200 2023-07-10
TargetMol Chemicals
TN7231-1 mg
Di-O-methylhonokiol
68592-18-7 98%
1mg
¥ 1,300 2023-07-10
TargetMol Chemicals
TN7231-25 mg
Di-O-methylhonokiol
68592-18-7 98%
25mg
¥ 8,600 2023-07-10
TargetMol Chemicals
TN7231-10mg
Di-O-methylhonokiol
68592-18-7
10mg
¥ 4770 2024-07-19
TargetMol Chemicals
TN7231-100 mg
Di-O-methylhonokiol
68592-18-7 98%
100MG
¥ 20,450 2023-07-10
TargetMol Chemicals
TN7231-50mg
Di-O-methylhonokiol
68592-18-7
50mg
¥ 9870 2024-07-19
TargetMol Chemicals
TN7231-10 mg
Di-O-methylhonokiol
68592-18-7 98%
10mg
¥ 4,940 2023-07-10
TargetMol Chemicals
TN7231-1 ml * 10 mm
Di-O-methylhonokiol
68592-18-7
1 ml * 10 mm
¥ 2950 2024-07-19
TargetMol Chemicals
TN7231-25mg
Di-O-methylhonokiol
68592-18-7
25mg
¥ 7530 2024-07-19
TargetMol Chemicals
TN7231-5mg
Di-O-methylhonokiol
68592-18-7
5mg
¥ 3270 2024-07-19

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